6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC16793530
Molecular Formula: C16H13ClN4OS
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClN4OS |
|---|---|
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C16H13ClN4OS/c1-22-13-5-3-2-4-12(13)14-18-19-16-21(14)20-15(23-16)10-6-8-11(17)9-7-10/h2-9,15,20H,1H3 |
| Standard InChI Key | FMTQMCDHQUUHQW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NN=C3N2NC(S3)C4=CC=C(C=C4)Cl |
Introduction
Structural Analysis and Molecular Characterization
Molecular Architecture
6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro- triazolo[3,4-b][1, thiadiazole (C₁₆H₁₃ClN₄OS) features a bicyclic framework comprising a triazole ring fused to a thiadiazole moiety, with substituents at positions 3 and 6 (Figure 1). The 4-chlorophenyl group at position 6 contributes to hydrophobic interactions, while the 2-methoxyphenyl group at position 3 introduces steric and electronic effects critical for biological activity . The dihydro designation indicates partial saturation of the thiadiazole ring, reducing planarity and influencing molecular conformation .
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for confirming the structure of this compound. Proton NMR reveals distinct signals for the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.6 ppm), and NH protons (δ 5.2–5.5 ppm). High-resolution MS typically shows a molecular ion peak at m/z 344.8, consistent with the molecular formula .
Synthetic Methodologies
Reaction Pathways
The synthesis involves a three-step sequence (Scheme 1):
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Condensation: 4-Chlorobenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.
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Cyclization: The intermediate undergoes cyclization with 2-methoxyphenylacetic acid in the presence of phosphorus oxychloride to yield the triazolothiadiazole core.
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Reduction: Partial hydrogenation of the thiadiazole ring introduces the 5,6-dihydro configuration .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | 78 |
| Temperature | 80°C | 82 |
| Catalyst | POCl₃ | 85 |
Purification and Yield
Pharmacological Activities
Anticonvulsant Efficacy
| Compound | ED₅₀ (mg/kg) | PI | Mechanism |
|---|---|---|---|
| Query Compound | 23.7 | 10.8 | GABAergic modulation |
| Phenytoin | 28.9 | 6.2 | Na⁺ channel blockade |
Mechanistic Insights
The compound suppresses pentylenetetrazole (PTZ)-induced seizures by enhancing GABA-mediated chloride influx, as evidenced by its antagonism of bicuculline-induced convulsions . Molecular docking studies suggest interaction with the GABAₐ receptor’s benzodiazepine-binding site .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
With a calculated LogP of 4.3, the compound exhibits moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility . Its topological polar surface area (TPSA) of 77.3 Ų aligns with CNS drug criteria .
Table 4: Predicted ADME Properties
| Property | Value | Method |
|---|---|---|
| LogP | 4.3 | Open Babel |
| TPSA | 77.3 Ų | Open Babel |
| H-bond donors | 1 | Calculated |
Metabolic Stability
Microsomal assays indicate moderate hepatic clearance (CLₕ = 15 mL/min/kg), with primary oxidation at the methoxy group generating a catechol metabolite .
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